Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to 2-Chloro-3-fluorophenyl isocyanate (CAS: 93110-05-5)
2-Chloro-3-fluorophenyl isocyanate is a halogenated aromatic isocyanate, a class of compounds renowned for its utility as a reactive intermediate in the synthesis of complex organic molecules. The strategic placement of both a chloro and a fluoro substituent on the phenyl ring, combined with the highly reactive isocyanate moiety, makes this molecule a valuable building block for researchers in medicinal chemistry and materials science. Its importance lies in its ability to introduce a uniquely functionalized aromatic ring into a target structure, thereby modulating properties such as lipophilicity, metabolic stability, and intermolecular interactions—critical parameters in drug design. This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safe handling protocols, grounded in established chemical principles and practices.
Core Identification and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are foundational to its effective use in research and development. 2-Chloro-3-fluorophenyl isocyanate is registered under CAS Number 93110-05-5.[1][2][3][4] The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 93110-05-5 | [1][2][3][4] |
| Molecular Formula | C₇H₃ClFNO | [3][4] |
| Molecular Weight | 171.56 g/mol | [4] |
| Alternate Names | Benzene, 2-chloro-1-fluoro-3-isocyanato- | [3] |
| Classification | Halogenated Aromatic Isocyanate | [1] |
Note: Experimental data such as boiling point, density, and refractive index are not consistently available in public literature for this specific isomer. Researchers should refer to the supplier's Certificate of Analysis or perform their own characterization. Data for analogous compounds like 3-fluorophenyl isocyanate (Boiling Point: 56-58°C at 14 mmHg, Density: 1.201 g/mL) suggest it is a liquid at room temperature.[5]
The Chemistry of the Isocyanate Functional Group: A Profile of Reactivity
The synthetic utility of 2-Chloro-3-fluorophenyl isocyanate is dominated by the reactivity of the isocyanate group (–N=C=O). The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles.
Causality of Reactivity: The primary reaction pathway involves the nucleophilic addition to the carbon-nitrogen double bond. This reaction is typically rapid and exothermic, forming a stable tetrahedral intermediate that quickly rearranges to the final product. The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring can further enhance the electrophilicity of the isocyanate carbon, potentially increasing its reaction rate compared to non-halogenated analogs.
Key reactions include:
-
With Amines: Forms substituted ureas. This is one of the most common and robust reactions, forming the basis for many kinase inhibitors and other pharmaceutical agents.
-
With Alcohols: Forms carbamates (urethanes). This linkage is central to the production of polyurethanes and is also found in various bioactive molecules.
-
With Water: Initially forms an unstable carbamic acid, which readily decarboxylates to yield the corresponding primary amine (2-chloro-3-fluoroaniline) and carbon dioxide. This highlights the compound's moisture sensitivity.[6][7]
Caption: General reactivity of the isocyanate group with common nucleophiles.
Synthesis and Manufacturing Pathways
Isocyanates are crucial industrial chemicals, and their synthesis has evolved to include multiple methodologies, driven by the need to avoid hazardous reagents like phosgene.[8]
Classical Phosgenation Route
The most traditional method for producing aryl isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.
Workflow:
-
Amine Preparation: The process begins with the corresponding primary amine, 2-chloro-3-fluoroaniline.
-
Phosgenation: The amine is treated with an excess of phosgene in an inert solvent such as toluene.[9] This reaction proceeds through an intermediate carbamoyl chloride.
-
Thermal Decomposition: The reaction mixture is heated to induce the elimination of hydrogen chloride (HCl) from the carbamoyl chloride, yielding the final isocyanate product.
-
Purification: The product is isolated and purified by distillation under reduced pressure to remove the solvent and any byproducts.
Caption: Workflow for the classical phosgenation synthesis route.
Phosgene-Free Synthetic Alternatives
Growing safety and environmental concerns have spurred the development of phosgene-free synthetic routes. One documented approach for related compounds involves the thermal or microwave-assisted rearrangement of an azide precursor.[2] Another established method is the dehydration of carbamates.[10]
Protocol: Dehydration of N-(2-Chloro-3-fluorophenyl)formamide
This protocol is based on established methods for converting formamides to isonitriles, which can be adapted for isocyanate synthesis under specific conditions.
Expertise & Causality: This method is chosen for its mild conditions, avoiding highly toxic reagents. The dehydration of a precursor carbamate (formed from the amine and a chloroformate) using a reagent system like triphenylphosphine and carbon tetrabromide generates the isocyanate. The triphenylphosphine acts as an oxygen scavenger, and the carbon tetrabromide facilitates the dehydration, forming a stable triphenylphosphine oxide byproduct.
Step-by-Step Methodology:
-
Carbamate Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-chloro-3-fluoroaniline in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents of a base (e.g., triethylamine) followed by the dropwise addition of 1.05 equivalents of ethyl chloroformate.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl N-(2-chloro-3-fluorophenyl)carbamate.
-
Dehydration to Isocyanate: Dissolve the crude carbamate in anhydrous DCM under an inert atmosphere.
-
Add 1.2 equivalents of triphenylphosphine and 1.2 equivalents of carbon tetrabromide.
-
Cool the mixture to -20°C and slowly add 1.5 equivalents of triethylamine.
-
Monitor the reaction by IR spectroscopy, looking for the appearance of the strong isocyanate stretch (~2250-2275 cm⁻¹).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrobromide. Concentrate the filtrate and purify by vacuum distillation or column chromatography on silica gel to isolate the target isocyanate.
Applications in Drug Discovery and Development
Halogenated aromatic compounds are ubiquitous in modern pharmaceuticals.[11] The inclusion of chlorine and fluorine atoms can significantly enhance a drug candidate's profile by improving metabolic stability (blocking sites of oxidation), increasing binding affinity (through halogen bonding), and modulating lipophilicity (impacting cell permeability and solubility).
2-Chloro-3-fluorophenyl isocyanate is a reagent designed to install the 2-chloro-3-fluorophenyl moiety, typically via a urea linkage. This structural motif is prevalent in a class of anticancer drugs known as kinase inhibitors.
Case Study: Sorafenib Synthesis The FDA-approved drug Sorafenib, a multi-kinase inhibitor, is synthesized using a related building block, 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[12] This reagent reacts with an aniline precursor to form the critical urea bond that defines the molecule's core structure. This exemplifies the pivotal role of substituted phenyl isocyanates in constructing complex, biologically active agents.
Caption: Incorporation of the isocyanate into a drug scaffold to form a urea linkage.
Authoritative Grounding: The rationale for using this specific building block is rooted in structure-activity relationship (SAR) principles. The ortho-chloro and meta-fluoro substitution pattern provides a distinct electronic and steric profile. A medicinal chemist might choose this reagent to:
-
Probe a specific pocket of a target enzyme where the halogen atoms can form favorable interactions.
-
Block a metabolic hotspot on the phenyl ring, increasing the drug's half-life.
-
Fine-tune pKa and solubility to achieve optimal pharmacokinetic properties.
Safety, Handling, and Storage
Isocyanates as a class are hazardous materials that demand strict handling protocols. They are typically toxic, moisture-sensitive, and potent lachrymators (tear-producing agents).[5][6] While a specific safety data sheet (SDS) for 2-chloro-3-fluorophenyl isocyanate should always be consulted, the hazards are well-represented by analogous compounds.[6][7][13]
| Hazard Class | Statement | GHS Code |
| Acute Toxicity | Fatal if inhaled. Toxic/harmful if swallowed or in contact with skin. | H330/H331, H301/H302, H311/H312 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | H318/H319 |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | H334, H317 |
| Target Organ Toxicity | May cause respiratory irritation. | H335 |
Codes are representative of the chemical class and sourced from similar compounds.[13][14][15]
Protocol: Safe Laboratory Handling
This protocol is a self-validating system designed to minimize exposure risk.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[16]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
-
-
Dispensing: Use syringes or cannulas for liquid transfer to avoid vapor release. Work on a spill tray or absorbent pad.
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, preferably in a cabinet designated for toxic and reactive chemicals.[6][13] The container should be blanketed with an inert gas like argon or nitrogen to prevent moisture ingress.
-
Waste Disposal: All contaminated materials (syringes, wipes, gloves) must be quenched with a deactivating solution (e.g., 5% sodium carbonate, 5% surfactant in water) before being placed in a designated hazardous waste container. Dispose of chemical waste according to institutional and local regulations.[13]
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[7] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6][13] For inhalation, move the individual to fresh air and seek immediate medical attention.[6]
Conclusion
2-Chloro-3-fluorophenyl isocyanate (CAS: 93110-05-5) is a highly valuable, albeit hazardous, chemical reagent. Its utility stems from the potent electrophilicity of the isocyanate group and the unique physicochemical properties imparted by the disubstituted halogenated ring. For researchers in drug discovery, it offers a sophisticated tool for molecular design, enabling the synthesis of novel urea and carbamate derivatives with tailored biological and pharmacokinetic profiles. Its effective use is contingent upon a thorough understanding of its reactivity and an unwavering commitment to rigorous safety and handling protocols.
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